![molecular formula C18H36N4 B15242674 2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5(2,6)-Bis(aminomethyl)bicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes two aminomethyl groups attached to a bicyclo[221]heptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which can be obtained through various methods, including the Diels-Alder reaction.
Reaction Conditions: These reactions are often carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the aminomethyl groups to primary amines.
Substitution: The aminomethyl groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, imines, nitriles, and primary amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism by which 2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific derivative and its target.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane: The parent compound, which lacks the aminomethyl groups.
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane: A similar compound with different substituents.
2-Ethenylbicyclo[2.2.1]heptane: Another derivative with an ethenyl group.
Uniqueness
2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane is unique due to the presence of two aminomethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other bicyclo[2.2.1]heptane derivatives.
特性
分子式 |
C18H36N4 |
|---|---|
分子量 |
308.5 g/mol |
IUPAC名 |
[5-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine;[6-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine |
InChI |
InChI=1S/2C9H18N2/c10-4-8-2-6-1-7(8)3-9(6)5-11;10-4-7-1-6-2-8(5-11)9(7)3-6/h2*6-9H,1-5,10-11H2 |
InChIキー |
DPNYVVLIXCRDQZ-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C(C2)C1CN)CN.C1C2CC(C1CC2CN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


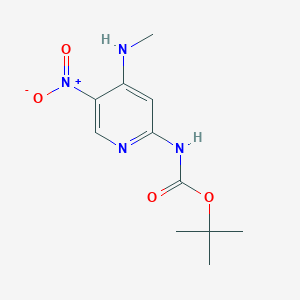
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B15242598.png)

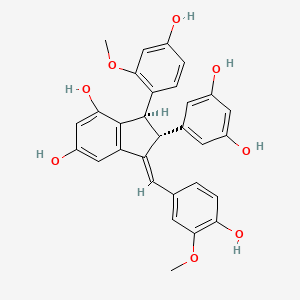
![3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15242613.png)

![6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B15242629.png)


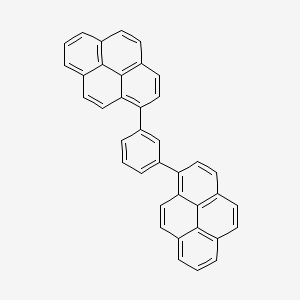
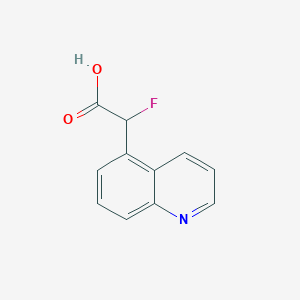
![1-[Bis(2-methoxyethyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B15242680.png)
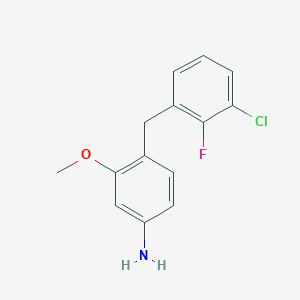
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
